N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide selectively blocks the AT2R in the peripheral nervous system, which has been shown to reduce pain and inflammation. The AT2R is involved in the regulation of pain and inflammation, and blocking this receptor has been shown to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in preclinical studies, but its precise biochemical and physiological effects are still being investigated. It is thought that this compound may act by reducing the release of pro-inflammatory cytokines and increasing the release of anti-inflammatory cytokines, but further research is needed to confirm this hypothesis.
Advantages and Limitations for Lab Experiments
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to be effective in reducing pain and inflammation in animal models of various types of chronic pain. However, there are also limitations to using this compound in laboratory experiments. It is a relatively new compound, and its precise mechanism of action and biochemical effects are still being investigated. Additionally, its efficacy and safety in humans are still being evaluated in clinical trials.
Future Directions
There are several potential future directions for research on N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide. One area of interest is investigating its potential use in combination with other pain medications to enhance its analgesic effects. Another area of interest is investigating its potential use in other types of chronic pain, such as fibromyalgia and chronic low back pain. Additionally, further research is needed to fully understand its mechanism of action and biochemical effects, as well as its safety and efficacy in humans.
Synthesis Methods
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-hydroxy-3-methylbenzaldehyde with ethyl cyanoacetate to form a substituted quinoline intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid to form the final product, this compound.
Scientific Research Applications
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been the subject of numerous scientific studies investigating its potential use as a treatment for chronic pain. Preclinical studies have shown that this compound can reduce pain and inflammation in animal models of neuropathic pain, osteoarthritis, and inflammatory pain. Clinical trials in humans have also shown promising results, with this compound demonstrating efficacy in reducing pain and improving quality of life in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.
Safety and Hazards
properties
IUPAC Name |
N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-21(19(23)14-8-4-3-5-9-14)13-16-12-15-10-6-7-11-17(15)20-18(16)22/h6-7,10-12,14H,2-5,8-9,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQMSGOKHRIBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.